molecular formula C7H12N2S B3051875 4-(2-Methylpropyl)-1,3-thiazol-2-amine CAS No. 3673-33-4

4-(2-Methylpropyl)-1,3-thiazol-2-amine

Cat. No. B3051875
CAS RN: 3673-33-4
M. Wt: 156.25 g/mol
InChI Key: NIBCOLWADASVIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methylpropyl)-1,3-thiazol-2-amine is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields such as medicine and agriculture.

Scientific Research Applications

Chemoselective Preparation in Drug Discovery

  • A study by Colella et al. (2018) highlights the use of related thiazole compounds in drug discovery. They describe a synthetic protocol for preparing a synthon that introduces a bromodifluoromethyl group at the C4 of the thiazole, useful in radiopharmaceutics and drug discovery programs (Colella et al., 2018).

Structural Characterization in Molecular Design

  • Böck et al. (2020) conducted a study on the structural characterization of polymorphs of thiourea and derived 2-aminothiazoles. These findings are significant in molecular design and understanding molecular structures (Böck et al., 2020).

Corrosion Inhibition

  • Guo et al. (2017) investigated the corrosion inhibition performance of 4-amine-1,3-thiazole (4-ATA), among other compounds. The study, involving quantum chemistry calculations and molecular dynamics simulations, found 4-ATA shows high reaction activity, making it a candidate for corrosion inhibition applications (Guo et al., 2017).

Enantiomerically Pure Thiazole Synthesis

  • Gebert and Heimgartner (2002) worked on synthesizing enantiomerically pure thiazole derivatives. These compounds have potential applications in chiral chemistry and asymmetric synthesis (Gebert & Heimgartner, 2002).

Pharmaceutical Applications

  • Zhang Hui-li (2007) studied the synthesis of a thiazol compound as a side chain of cefditoren pivox, indicating its potential application in pharmaceutical synthesis (Zhang Hui-li, 2007).

Antibacterial Activity

  • A paper by Uwabagira et al. (2018) explores the antibacterial activity of a thiazole compound against specific bacteria, signifying its importance in medicinal chemistry (Uwabagira et al., 2018).

Molecular Dynamics Simulation Studies

  • Kaya et al. (2016) conducted molecular dynamics simulation studies on thiazole derivatives, demonstrating their potential in corrosion inhibition and molecular interaction studies (Kaya et al., 2016).

properties

IUPAC Name

4-(2-methylpropyl)-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-5(2)3-6-4-10-7(8)9-6/h4-5H,3H2,1-2H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBCOLWADASVIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CSC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60604427
Record name 4-(2-Methylpropyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60604427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methylpropyl)-1,3-thiazol-2-amine

CAS RN

3673-33-4
Record name 4-(2-Methylpropyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60604427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Methylpropyl)-1,3-thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-(2-Methylpropyl)-1,3-thiazol-2-amine
Reactant of Route 3
Reactant of Route 3
4-(2-Methylpropyl)-1,3-thiazol-2-amine
Reactant of Route 4
Reactant of Route 4
4-(2-Methylpropyl)-1,3-thiazol-2-amine
Reactant of Route 5
Reactant of Route 5
4-(2-Methylpropyl)-1,3-thiazol-2-amine
Reactant of Route 6
Reactant of Route 6
4-(2-Methylpropyl)-1,3-thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.